Mesityl sulfide

Description

Mesityl sulfide refers to sulfur-containing compounds where a mesityl group (2,4,6-trimethylphenyl) is bonded to a sulfur atom. A prominent example is 1,3,5-trimethyl-2-[[4-(trifluoromethyl)phenyl]thio]benzene (CAS 51431-75-5), which features a trifluoromethylphenylthio substituent on the mesityl backbone . Its molecular formula is C₁₆H₁₅F₃S (molecular weight: 296.35 g/mol). This compound is structurally distinct due to the electron-withdrawing trifluoromethyl group, which influences its reactivity and physical properties. Mesityl sulfides are typically synthesized via nucleophilic substitution or coupling reactions involving mesityl halides and thiols, as suggested by mechanisms in benzyne-sulfide reactions .

Properties

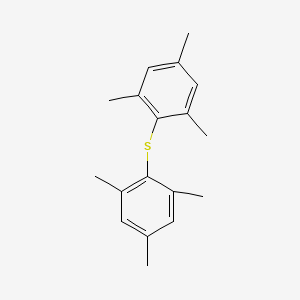

CAS No. |

5324-71-0 |

|---|---|

Molecular Formula |

C18H22S |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)sulfanylbenzene |

InChI |

InChI=1S/C18H22S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |

InChI Key |

YGBOWMSNMMPEHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)SC2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityl sulfide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with sodium sulfide in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with sodium chloride as a byproduct.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic coupling of mesitylene with sulfur. This process often involves the use of a metal catalyst, such as palladium or nickel, to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Mesityl sulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mesityl sulfoxide and mesityl sulfone. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield mesityl thiol. Reducing agents such as lithium aluminum hydride are typically employed.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. For example, reaction with halogens can produce halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Halogens, nucleophiles; reactions may require specific solvents and temperature control.

Major Products:

Oxidation: Mesityl sulfoxide, mesityl sulfone.

Reduction: Mesityl thiol.

Substitution: Halogenated mesityl derivatives.

Scientific Research Applications

Mesityl sulfide finds applications in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.

Industry: this compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of mesityl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can participate in various chemical reactions, including oxidation and reduction, which can modulate the activity of biological molecules. Additionally, the mesityl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Sulfides and Sulfones

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Mesityl Sulfide (CAS 51431-75-5) | C₁₆H₁₅F₃S | 296.35 | 2,4,6-Trimethylphenyl group; trifluoromethylthio substituent |

| Diphenyl Sulfide | C₁₂H₁₀S | 186.27 | Two phenyl groups bonded to sulfur |

| Isopropyl Methyl Sulfide | C₄H₁₀S | 90.19 | Branched alkyl groups (isopropyl and methyl) |

| Mesityl Phenyl Sulfone (CAS 3112-82-1) | C₁₅H₁₆O₂S | 268.35 | Sulfone group (-SO₂-) linking mesityl and phenyl groups |

Key Observations :

- Steric Effects : The mesityl group in this compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to diphenyl sulfide .

- Electronic Effects : The trifluoromethyl group in this compound enhances electrophilicity at the sulfur atom, facilitating reactions with electron-rich species .

- Thermal Stability : Sulfones like mesityl phenyl sulfone exhibit higher thermal stability than sulfides due to the strong S=O bonds, making them suitable for high-temperature applications .

Chemical Reactivity

Oxidation Behavior

- Sulfides to Sulfoxides/Sulfones :

Reactivity with Electrophiles

- Mesityl sulfides participate in π-π interactions with aromatic systems, as seen in coordination chemistry where μ-mesityl ligands bind to copper centers .

- In contrast, aliphatic sulfides like isopropyl methyl sulfide undergo straightforward alkylation or protonation due to less steric hindrance .

Nucleophilic Additions

Research Findings and Data Trends

- Spectroscopic Analysis : GC/MS studies highlight the dominance of mesityl oxide in certain reaction mixtures, underscoring the challenges in isolating sulfides due to competing oxidation pathways .

- Coordination Chemistry : Mesityl sulfides exhibit unique bonding in dicopper(I) complexes, where the μ-mesityl ligand adopts a bent geometry to accommodate π-interactions .

- Environmental Impact : Mesityl oxide, while structurally distinct, shares handling guidelines with sulfides, emphasizing flammability and volatility concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.